molecular formula C19H29NO5 B5154463 (2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone

(2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B5154463
M. Wt: 351.4 g/mol
InChI Key: CSDPSCWUYCCPIJ-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone is a synthetic organic compound with the molecular formula C19H29NO5 It is characterized by the presence of a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a methanone group attached to a triethoxyphenyl ring

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3,4,5-triethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-6-22-16-9-15(10-17(23-7-2)18(16)24-8-3)19(21)20-11-13(4)25-14(5)12-20/h9-10,13-14H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDPSCWUYCCPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups at the 2 and 6 positions using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Methanone Group: The final step involves the attachment of the methanone group to the triethoxyphenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride derivative of the triethoxyphenyl ring and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylmorpholin-4-yl)(3-methylphenyl)methanone
  • (2,6-Dimethylmorpholin-4-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
  • (2,6-Dimethylmorpholin-4-yl)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone

Uniqueness

(2,6-Dimethylmorpholin-4-yl)(3,4,5-triethoxyphenyl)methanone is unique due to the presence of the triethoxyphenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly suitable for applications requiring specific molecular interactions and stability.

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